4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine
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Overview
Description
4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine is a complex organic compound that features a combination of piperidine, pyrazole, and morpholine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsCatalysts such as platinum can be used to enhance the selectivity and yield of the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an anticancer, antiviral, and anti-inflammatory agent
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine moiety and have diverse pharmacological activities.
Pyrazole derivatives: These compounds contain the pyrazole ring and are known for their anti-inflammatory and anticancer properties.
Morpholine derivatives: These compounds feature the morpholine ring and are used in various industrial and medicinal applications
Uniqueness
4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine is unique due to its combination of three distinct heterocyclic moieties, which confer a broad range of chemical reactivity and biological activity. This makes it a valuable compound for drug discovery and development, as well as for the synthesis of novel materials.
Biological Activity
4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine is a complex organic compound characterized by a morpholine ring linked to a pyrazole moiety, which is further substituted with a piperidine group. This structural configuration suggests potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and comparative studies with similar compounds.
Property | Value |
---|---|
CAS No. | 1804129-28-9 |
Molecular Formula | C13H22N4O |
Molecular Weight | 250.34 g/mol |
Purity | ≥85% |
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. The compound can be synthesized through cyclization reactions involving α, β-unsaturated aldehydes or ketones and substituted phenylhydrazine to form the pyrazole ring .
The mechanism of action primarily involves the compound's interaction with specific molecular targets, such as protein kinases and other enzymes. These interactions can modulate various cellular pathways, potentially leading to anticancer and antimicrobial effects .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing pyrazole rings have been shown to inhibit cancer cell proliferation in various in vitro models. A comparative study highlighted that certain pyrazole derivatives demonstrated IC50 values ranging from 1.21 to 1.66 µM against different cancer cell lines, suggesting promising anticancer activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives with similar structural features possess inhibitory effects against various bacterial strains. The biological activity is often attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Case Studies
Case Study 1: Anticancer Activity
A study explored the cytotoxic effects of several pyrazole derivatives, including those related to this compound. The results showed that these compounds inhibited the growth of A-427 and LCLC-103H cancer cell lines, with some exhibiting higher potency than traditional chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various morpholine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting potential for development as new antimicrobial agents .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other related compounds:
Compound | Structure Type | Anticancer Activity (IC50) | Antimicrobial Activity |
---|---|---|---|
This compound | Morpholine-Pyrazole | Moderate (varies) | Moderate |
Pyrazole Derivative A | Pyrazole | Low (above 10 µM) | High |
Piperidine Derivative B | Piperidine | High (0.5–2 µM) | Low |
This table illustrates the varying biological activities among structurally similar compounds, highlighting the potential of this compound as a valuable candidate in drug development.
Properties
Molecular Formula |
C13H22N4O |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
4-[(5-piperidin-3-yl-1H-pyrazol-4-yl)methyl]morpholine |
InChI |
InChI=1S/C13H22N4O/c1-2-11(8-14-3-1)13-12(9-15-16-13)10-17-4-6-18-7-5-17/h9,11,14H,1-8,10H2,(H,15,16) |
InChI Key |
WDSHLAFAJWSTLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NN2)CN3CCOCC3 |
Origin of Product |
United States |
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